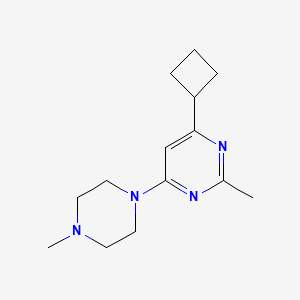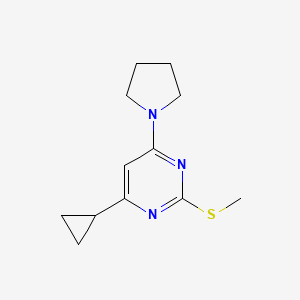![molecular formula C11H13N5O3 B6463467 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640936-04-3](/img/structure/B6463467.png)
7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (MPTN) is an organic compound with a unique structure composed of nitrogen, oxygen, and carbon atoms. It is a cyclic compound with a molecular formula of C9H12N4O2 and a molecular weight of 208.21 g/mol. MPTN has a wide range of applications in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has a wide range of applications in various scientific fields. In medicinal chemistry, it can be used as an intermediate in the synthesis of various drugs, such as anti-inflammatory agents and antifungal agents. In biochemistry, it can be used as a substrate for enzyme-catalyzed reactions. In organic synthesis, it can be used as a starting material for the synthesis of various heterocyclic compounds.
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . The downstream effects of these pathway alterations can include changes in cell growth, differentiation, and survival.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular context. For instance, the compound’s efficacy could be affected by the presence of other drugs (drug-drug interactions), or its stability could be influenced by storage conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione in laboratory experiments has several advantages. It is a stable compound that is easy to synthesize and can be used in a variety of reactions. It also has a wide range of biological activities and can be used to study various biochemical and physiological processes. The main limitation of using this compound in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to study its effects in vivo.
Direcciones Futuras
Could include the development of new synthesis methods for 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione and its derivatives, the study of its effects on various physiological processes, and the development of new drugs based on this compound. Additionally, further research could be conducted on the mechanism of action of this compound and its derivatives, as well as on the potential therapeutic applications of this compound.
Métodos De Síntesis
7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione can be synthesized using a variety of methods. The most common method involves the use of a condensation reaction between 4-methoxypyrimidine and 1,3,7-triazaspiro[4.4]nonane-2,4-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide, and is usually carried out at temperatures between 80-100°C. The reaction is typically complete within 1-2 hours and yields a product with a purity of >95%.
Propiedades
IUPAC Name |
7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-19-7-2-4-12-9(13-7)16-5-3-11(6-16)8(17)14-10(18)15-11/h2,4H,3,5-6H2,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEZIJFDDSOZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC3(C2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463389.png)
![7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463392.png)
![7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463398.png)
![7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463399.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6463414.png)
![7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463420.png)
![7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463428.png)

![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463454.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463457.png)
